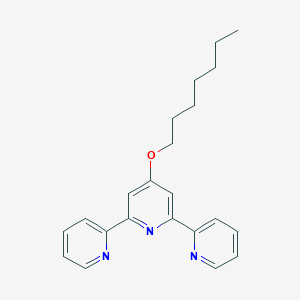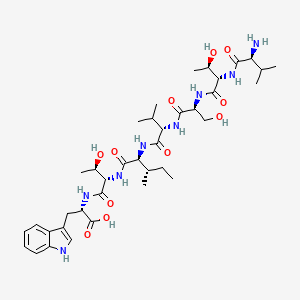
4-Heptoxy-2,6-dipyridin-2-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Heptoxy-2,6-dipyridin-2-ylpyridine is a chemical compound with the molecular formula C19H21N3O It is characterized by the presence of a heptoxy group attached to a pyridine ring, which is further substituted with two pyridin-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptoxy-2,6-dipyridin-2-ylpyridine typically involves the reaction of 2,6-dipyridin-2-ylpyridine with heptanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the heptoxy group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over reaction parameters to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Heptoxy-2,6-dipyridin-2-ylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The heptoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-Heptoxy-2,6-dipyridin-2-ylpyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 4-Heptoxy-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Dipyridin-2-ylpyridine: Lacks the heptoxy group, resulting in different chemical and biological properties.
4-Heptoxy-2,6-dipyridin-4-ylpyridine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
Its ability to form stable complexes with metals and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
662151-81-7 |
|---|---|
Molecular Formula |
C22H25N3O |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
4-heptoxy-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C22H25N3O/c1-2-3-4-5-10-15-26-18-16-21(19-11-6-8-13-23-19)25-22(17-18)20-12-7-9-14-24-20/h6-9,11-14,16-17H,2-5,10,15H2,1H3 |
InChI Key |
VZLZSYOIQIOELW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-6-[(Z)-prop-1-enyl]pyridine](/img/structure/B15160721.png)

![N-({4-[2-(Ethylsulfanyl)ethoxy]phenyl}sulfanyl)phthalazin-6-amine](/img/structure/B15160727.png)
![Methanone, phenyl(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B15160730.png)

![Acetic acid, [[(1R)-1-[(phenylmethoxy)methyl]-2-propenyl]oxy]-](/img/structure/B15160741.png)

![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-5-chlorophenol](/img/structure/B15160753.png)
![[(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid](/img/structure/B15160756.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-1-(phenylmethyl)-](/img/structure/B15160757.png)
![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]benzonitrile](/img/structure/B15160762.png)



